2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of fluorophenyl, thioether, nitrobenzo[d]thiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.
Piperazine Derivative Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazine) and an appropriate electrophile.
Final Coupling Step: The final step involves coupling the thioether intermediate with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrobenzo[d]thiazole moiety may play a role in binding to active sites of enzymes, while the piperazine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
- 2-((4-Fluorophenyl)thio)-1-(4-(benzothiazol-2-yl)piperazin-1-yl)ethanone
- 2-((4-Fluorophenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 2-((4-Fluorophenyl)thio)-1-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Uniqueness:
- The presence of the nitro group in 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone distinguishes it from other similar compounds, potentially altering its electronic properties and reactivity.
- The combination of fluorophenyl, thioether, and nitrobenzo[d]thiazole moieties in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c20-13-1-4-15(5-2-13)28-12-18(25)22-7-9-23(10-8-22)19-21-16-6-3-14(24(26)27)11-17(16)29-19/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQQHNNGNGRFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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